N-(5-chloropyridin-2-yl)-3-methylbenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-3-methylbenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-3-methylbenzamide typically involves the reaction between 5-chloro-2-aminopyridine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Amidation Reactions: The benzamide group can react with amines to form amide bonds, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Amidation Reactions: New amide-containing compounds with potential biological activities.
Scientific Research Applications
Chemistry: N-(5-chloropyridin-2-yl)-3-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents .
Medicine: this compound has shown promise in medicinal chemistry as a potential drug candidate. It is being explored for its activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers and coatings to enhance their performance .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- N-(5-chloropyridin-2-yl)benzamide
- N-(4-methylpyridin-2-yl)benzamide
- 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide
Comparison: N-(5-chloropyridin-2-yl)-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzamide moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methyl group can enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-3-2-4-10(7-9)13(17)16-12-6-5-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCNJDHYIBOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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